Sulindac sulfone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

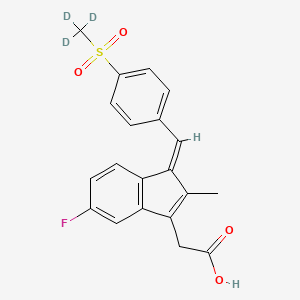

Molecular Formula |

C20H17FO4S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

InChI Key |

MVGSNCBCUWPVDA-FHFLIJIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sulindac Sulfone-d3: Structure, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Sulindac sulfone is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Unlike its precursor, Sulindac sulfone lacks significant cyclooxygenase (COX) inhibitory activity. The deuterated form, Sulindac sulfone-d3, is structurally identical to Sulindac sulfone with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group attached to the sulfonyl moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulindac sulfone in biological matrices.

Table 1: Chemical Properties of Sulindac Sulfone and this compound

| Property | Sulindac Sulfone | This compound |

| Molecular Formula | C₂₀H₁₇FO₄S | C₂₀H₁₄D₃FO₄S |

| Molecular Weight | 372.41 g/mol | 375.43 g/mol |

| IUPAC Name | (Z)-2-(5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-1H-inden-3-yl)acetic acid | (Z)-2-(5-fluoro-2-methyl-1-((4-(methyl(d3)sulfonyl)phenyl)methylene)-1H-inden-3-yl)acetic acid |

| CAS Number | 59973-80-7 | 250608-67-4[1] |

Synthesis of Sulindac and Derivatives

A general synthesis for Sulindac involves the following key transformations[2]:

-

Formation of a substituted indanone: This is typically achieved through a Friedel-Crafts acylation reaction.

-

Introduction of the acetic acid side chain: This can be accomplished via various methods, such as the Willgerodt-Kindler reaction or by using a haloacetic acid ester.

-

Condensation with a substituted benzaldehyde: This step forms the benzylidene bridge.

-

Oxidation of the sulfide: The final step involves the oxidation of the methylthio group to a sulfoxide (Sulindac) and further to a sulfone (Sulindac sulfone).

The synthesis of this compound would necessitate the use of a deuterated p-methylthiobenzaldehyde or a related intermediate in the condensation step.

Application as an Internal Standard

The primary and most critical application of this compound is as an internal standard in pharmacokinetic and bioanalytical studies. Due to its isotopic labeling, it co-elutes with the non-deuterated analyte during chromatographic separation but is distinguishable by mass spectrometry due to its higher mass-to-charge ratio (m/z). This allows for accurate quantification of Sulindac sulfone in complex biological samples, such as plasma and tissue homogenates, by correcting for variations in sample preparation and instrument response.

While numerous studies have likely utilized this compound for this purpose, specific quantitative data sets from these experiments are not typically published in a readily accessible format. The focus of such publications is generally on the pharmacokinetic parameters of the drug under investigation rather than the raw analytical data of the internal standard.

Biological Activity and Signaling Pathways (of Sulindac Sulfone)

While specific biological activity data for this compound is scarce, extensive research has been conducted on its non-deuterated counterpart. Sulindac sulfone has been shown to exert anti-cancer effects through mechanisms independent of COX inhibition. Two of the key signaling pathways modulated by Sulindac sulfone are the Wnt/β-catenin and PI3K/Akt pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Sulindac sulfone has been demonstrated to inhibit this pathway.[3][4] It is believed to act by promoting the degradation of β-catenin, a key downstream effector of the pathway. This leads to a reduction in the transcription of Wnt target genes that are involved in cell proliferation and survival.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is also frequently observed in cancer. Sulindac and its metabolites have been shown to inhibit the PI3K/Akt pathway.[5] This inhibition can lead to decreased cell survival and proliferation and may contribute to the pro-apoptotic effects of Sulindac sulfone.

Conclusion

This compound is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its utility as an internal standard allows for precise and accurate quantification of its non-deuterated, biologically active counterpart. While detailed information on the synthesis and direct biological effects of the deuterated form is limited, the extensive body of research on Sulindac sulfone provides a strong foundation for understanding its potential mechanisms of action. The inhibition of the Wnt/β-catenin and PI3K/Akt signaling pathways by Sulindac sulfone highlights its potential as a chemotherapeutic agent and underscores the importance of continued research into the therapeutic applications of Sulindac and its metabolites. Future work should aim to publish detailed synthetic protocols for deuterated analogs and make quantitative data from pharmacokinetic studies more accessible to the scientific community to facilitate further research and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Sulindac Sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Sulindac sulfone-d3, a deuterated analog of a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Due to the limited availability of a specific published protocol for the synthesis of this compound, this guide outlines a probable synthetic pathway based on established chemical principles and available literature for the non-deuterated compound and related molecules. The methodologies presented are intended to serve as a comprehensive resource for researchers in drug development and related fields.

Introduction

Sulindac is a prodrug that is metabolized in the body to its active sulfide metabolite and its inactive sulfone metabolite. Sulindac sulfone has been investigated for its potential as a chemopreventive agent. Isotropically labeled compounds, such as this compound, are essential internal standards for quantitative bioanalytical assays, including pharmacokinetic and metabolic studies, due to their mass difference allowing for clear differentiation from the unlabeled analyte in mass spectrometry. The trideuterated methyl (d3) group provides a stable isotopic label with minimal impact on the physicochemical properties of the molecule.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a common precursor, 5-fluoro-2-methyl-1-(4-mercaptobenzylidene)-1H-indene-3-acetic acid. The key steps are the introduction of the trideuteromethyl group followed by oxidation of the resulting sulfide to the sulfone.

Step 1: Synthesis of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (2)

The first step involves the S-methylation of the thiol precursor (1) using a deuterated methylating agent.

Experimental Protocol:

To a solution of 5-fluoro-2-methyl-1-(4-mercaptobenzylidene)-1H-indene-3-acetic acid (1) (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes to allow for the formation of the thiolate anion. Subsequently, iodomethane-d3 (CD₃I) (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude deuterated sulfide (2).

Step 2: Oxidation of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (2) to this compound (3)

The final step is the oxidation of the sulfide group in compound (2) to a sulfone.

Experimental Protocol:

The crude deuterated sulfide (2) is dissolved in a suitable solvent, such as a mixture of dichloromethane (DCM) and acetic acid. An oxidizing agent, for instance, hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 equivalents), is added portion-wise to the solution at 0 °C. The reaction is then stirred at room temperature for 4-8 hours. The progress of the oxidation is monitored by TLC or LC-MS. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with a saturated solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude this compound (3).

Purification of this compound

Purification of the final product is critical to ensure high purity, which is essential for its use as an internal standard.[1] Preparative high-performance liquid chromatography (HPLC) is the method of choice for obtaining highly pure this compound.

Experimental Protocol:

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or a mixture of DMF and acetonitrile) and subjected to preparative reverse-phase HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. The fractions containing the pure product, as determined by analytical HPLC and LC-MS, are collected and combined. The solvent is then removed under reduced pressure (lyophilization is preferred if TFA is used) to yield the final, highly purified this compound.

Data Presentation

Table 1: Summary of Key Reactants and Products

| Compound Number | Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 1 | 5-fluoro-2-methyl-1-(4-mercaptobenzylidene)-1H-indene-3-acetic acid | C₁₉H₁₅FO₂S | 342.39 | Starting Material |

| - | Iodomethane-d3 | CD₃I | 144.96 | Deuterating Agent |

| 2 | 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid | C₂₀H₁₄D₃FO₂S | 359.43 | Intermediate |

| 3 | This compound | C₂₀H₁₄D₃FO₄S | 375.43 | Final Product |

Table 2: Hypothetical Yield and Purity Data

| Step | Product | Theoretical Yield | Estimated Actual Yield (%) | Purity before Purification (%) | Purity after Purification (%) |

| 1. S-methylation with Iodomethane-d3 | Compound 2 | - | 85-95 | ~90 | - |

| 2. Oxidation to Sulfone | This compound | - | 70-85 | ~85 | >98 |

Note: The yield and purity data are estimated based on similar reactions and are provided for illustrative purposes. Actual results may vary.

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the purification of this compound.

Signaling Pathways and Biological Context

Sulindac and its metabolites, including the sulfone, are known to interact with various cellular signaling pathways. While Sulindac's primary anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes by its sulfide metabolite, Sulindac sulfone is largely inactive against COX but has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through COX-independent mechanisms.

Caption: Metabolic pathway of Sulindac.[2][3][4]

Conclusion

References

The Core Mechanism of Action of Sulindac Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac sulfone, a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has garnered significant interest for its anti-neoplastic properties. Unlike its parent compound, sulindac sulfone lacks cyclooxygenase (COX) inhibitory activity, indicating a distinct mechanism of action.[1][2] This guide elucidates the core molecular pathways through which sulindac sulfone exerts its effects, primarily through the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) and subsequent modulation of downstream signaling cascades, including the Wnt/β-catenin pathway. We present a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.

Primary Mechanism: Inhibition of cGMP Phosphodiesterase

The principal mechanism of action of sulindac sulfone is the inhibition of cGMP-specific phosphodiesterases, particularly PDE5 and to a lesser extent, PDE2.[3][4] PDEs are enzymes that hydrolyze cyclic nucleotides, and their inhibition by sulindac sulfone leads to an accumulation of intracellular cGMP.[5] This elevation in cGMP levels activates protein kinase G (PKG), a key downstream effector that mediates the majority of sulindac sulfone's anti-cancer effects.[3][5]

Quantitative Data: PDE Inhibition and Cellular Effects

The inhibitory potency of sulindac sulfone (exisulind) on PDE isoforms and its downstream cellular consequences have been quantified in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| PDE2 IC50 | SW480 (colon) | 335 ± 67 µM | [3] |

| PDE5 IC50 | SW480 (colon) | 128 ± 26 µM | [3] |

| PDE5 IC50 | HT1376 (bladder) | 112 µM | [4] |

| PDE4 IC50 | HT1376 (bladder) | 116 µM | [4] |

| Growth Inhibition GI50 | HT1376 (bladder) | 118 µM | [4] |

| Growth Inhibition IC50 | Seg-1 (esophageal) | 100-300 µM | [6] |

| Growth Inhibition IC50 | Bic-1 (esophageal) | 100-300 µM | [6] |

| Growth Inhibition IC50 | HCE7 (esophageal) | 100-300 µM | [6] |

| Apoptosis EC50 | SW480 (colon) | 557 ± 45 µM | [3] |

| Effective Concentration for Apoptosis | HNSCC cell lines | 200-800 µM | [7] |

Modulation of the Wnt/β-Catenin Signaling Pathway

A critical consequence of PKG activation by sulindac sulfone is the downregulation of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[5]

Activated PKG can directly phosphorylate β-catenin, targeting it for proteasomal degradation.[5][6] This leads to a decrease in the nuclear accumulation of β-catenin, thereby reducing the transcription of its target genes, which include key regulators of cell proliferation and survival such as cyclin D1 and survivin.[8][9] The efficacy of sulindac sulfone in modulating the β-catenin pathway is particularly pronounced in cells with mutations in the adenomatous polyposis coli (APC) gene.[8]

Signaling Pathway Diagram

Caption: Signaling pathway of Sulindac Sulfone.

Interaction with K-ras Signaling

Emerging evidence suggests that sulindac sulfone can also impact K-ras signaling pathways. It has been shown to inhibit K-ras-dependent cyclooxygenase-2 (COX-2) expression in human colon cancer cells.[1][8] This effect is distinct from the direct COX inhibition characteristic of its parent compound, sulindac, and its sulfide metabolite. The precise molecular mechanism by which sulindac sulfone modulates K-ras-mediated signaling is an area of ongoing investigation.

Experimental Protocols

cGMP Phosphodiesterase (PDE) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of sulindac sulfone on PDE activity.

Objective: To determine the IC50 value of sulindac sulfone for specific PDE isozymes.

Materials:

-

Recombinant human PDE isozymes (e.g., PDE2, PDE5)

-

Sulindac sulfone stock solution (in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/ml BSA)

-

[3H]cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of sulindac sulfone in assay buffer.

-

In a reaction tube, combine the assay buffer, sulindac sulfone dilution (or DMSO for control), and the specific recombinant PDE isozyme.

-

Initiate the reaction by adding [3H]cGMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling for 1 minute.

-

Cool the tubes on ice and add snake venom nucleotidase to convert the [3H]5'-GMP product to [3H]guanosine. Incubate at 30°C.

-

Stop the nucleotidase reaction by adding a slurry of anion exchange resin, which binds the unreacted [3H]cGMP.

-

Centrifuge the tubes and transfer the supernatant containing [3H]guanosine to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each sulindac sulfone concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by TUNEL Assay

This protocol outlines the general steps for detecting DNA fragmentation associated with apoptosis induced by sulindac sulfone.

Objective: To quantify the percentage of apoptotic cells in a cell population following treatment with sulindac sulfone.

Materials:

-

Cancer cell line of interest

-

Sulindac sulfone

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere.

-

Treat cells with various concentrations of sulindac sulfone or vehicle (DMSO) for a predetermined time (e.g., 24-48 hours).

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash again with PBS and permeabilize the cells to allow entry of the TUNEL reagents.

-

Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

For quantification, count the number of TUNEL-positive and total (DAPI-stained) cells in several random fields to determine the percentage of apoptotic cells. Alternatively, analyze the cells by flow cytometry.

Western Blot Analysis of β-catenin

This protocol describes the detection and quantification of β-catenin protein levels in response to sulindac sulfone treatment.

Objective: To determine the effect of sulindac sulfone on the expression of total and/or phosphorylated β-catenin.

Materials:

-

Cancer cell line

-

Sulindac sulfone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with sulindac sulfone as described for the TUNEL assay.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against β-catenin or its phosphorylated form overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative change in β-catenin expression.

Experimental and Logical Workflows

Investigating the cGMP-Mediated Apoptotic Effect

Caption: Workflow for cGMP-mediated apoptosis.

Elucidating the Role of the Wnt/β-catenin Pathway

Caption: Workflow for Wnt/β-catenin pathway analysis.

Conclusion

The mechanism of action of sulindac sulfone is multifaceted, with the inhibition of cGMP-specific phosphodiesterases at its core. This leads to the activation of the cGMP/PKG signaling pathway, which in turn promotes apoptosis and downregulates the pro-proliferative Wnt/β-catenin signaling cascade. Its ability to also influence K-ras-dependent pathways further highlights its potential as a multi-targeted anti-neoplastic agent. The lack of COX inhibitory activity positions sulindac sulfone as a promising candidate for chemoprevention and cancer therapy with a potentially favorable safety profile compared to traditional NSAIDs. Further research into the intricate details of its signaling interactions will continue to unveil new therapeutic opportunities.

References

- 1. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exisulind (sulindac sulfone) suppresses growth of human prostate cancer in a nude mouse xenograft model by increasing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exisulind, a novel proapoptotic drug, inhibits rat urinary bladder tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Sulindac sulfone is most effective in modulating beta-catenin-mediated transcription in cells with mutant APC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of β-catenin/TCF transcriptional activity and colon tumor cell growth by dual inhibition of PDE5 and 10 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulindac Sulfone-d3 vs. Sulindac Sulfone: Exploring the Impact of Deuteration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that undergoes extensive metabolism to form two primary metabolites: the pharmacologically active sulindac sulfide and the inactive sulindac sulfone.[1][2] The irreversible oxidation of sulindac to sulindac sulfone represents a significant pathway in its biotransformation.[2][3] While sulindac sulfone is considered inactive from an anti-inflammatory perspective, it has garnered research interest for its potential anti-neoplastic properties, mediated through mechanisms independent of cyclooxygenase (COX) inhibition, such as the induction of apoptosis.[4][5]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a well-established approach in drug development to favorably alter pharmacokinetic properties. This guide provides an in-depth technical comparison between Sulindac sulfone and its deuterated analog, Sulindac sulfone-d3. The primary differentiator lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can lead to a reduced rate of metabolism. This alteration can translate to improved metabolic stability, increased systemic exposure, and a prolonged half-life.

This document will delineate the core differences between these two compounds, supported by available data, established metabolic pathways, and representative experimental protocols.

Physicochemical and Pharmacokinetic Properties

The introduction of three deuterium atoms into the sulindac sulfone molecule results in a marginal increase in molecular weight. The most significant differences, however, are anticipated in their pharmacokinetic profiles due to the kinetic isotope effect. Deuteration at a site of metabolism can decrease the rate of enzymatic action, leading to altered systemic exposure. While direct comparative pharmacokinetic data for this compound is not extensively available in peer-reviewed literature, the expected modulations based on established principles of deuteration are summarized below.

Table 1: Comparative Physicochemical and Expected Pharmacokinetic Parameters

| Property | Sulindac Sulfone | This compound (Expected) | Key Difference |

| Molecular Formula | C₂₀H₁₇FO₄S | C₂₀H₁₄D₃FO₄S | Isotopic substitution |

| Molecular Weight | ~372.41 g/mol | ~375.43 g/mol | Increased molecular mass due to deuterium |

| Metabolism | Further metabolism and glucuronidation.[3] | Potentially reduced rate of metabolism at the deuterated site. | The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage and a slower rate of metabolism (KIE). |

| Plasma Half-life (t½) | Variable; a component of the overall sulindac metabolic profile.[6] | Potentially longer than Sulindac sulfone. | Reduced metabolic clearance would lead to a longer residence time in the body. |

| Area Under the Curve (AUC) | Baseline established from sulindac administration studies.[7] | Potentially higher than Sulindac sulfone. | Slower clearance results in greater overall drug exposure over time. |

| Clearance (CL) | Subject to hepatic metabolism and renal excretion.[3] | Potentially lower than Sulindac sulfone. | The primary mechanism by which deuteration is expected to alter pharmacokinetics. |

Metabolic Pathways and the Role of Deuteration

Sulindac is metabolized in the liver through reversible reduction to the active sulfide and irreversible oxidation to the inactive sulfone.[2] The oxidation of the sulindac parent drug to sulindac sulfone is primarily mediated by Cytochrome P450 enzymes, specifically CYP1A2, CYP1B1, and CYP3A4.[8] The deuteration in this compound is typically on the methyl group of the sulfone moiety. Further metabolism of this sulfone metabolite can occur, and deuteration at this position would be expected to slow down any subsequent metabolic processes involving the cleavage of those C-D bonds.

Mechanism of Action: Anti-neoplastic Effects

The interest in Sulindac sulfone stems from its pro-apoptotic and anti-proliferative effects on cancer cells, which are independent of COX inhibition.[4] One of the key proposed mechanisms is the inhibition of cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), leading to increased intracellular cGMP levels and activation of protein kinase G (PKG).[9] This signaling cascade can ultimately trigger apoptosis in cancer cells.

By potentially increasing the stability and systemic exposure of the sulfone metabolite, this compound could, in theory, enhance these cGMP-PDE-mediated anti-neoplastic effects.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for comparing the pharmacokinetic profiles of Sulindac sulfone and this compound in rats.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Sulindac sulfone and this compound following oral administration.

Methodology:

-

Animal Model: Healthy male Sprague-Dawley rats (200-250g) are used.[10] Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are divided into two groups: Group A (Sulindac sulfone) and Group B (this compound). A crossover design can also be considered to minimize inter-individual variability.[11]

-

Dosing: A suspension of the test compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single oral dose is administered via gavage.[10]

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11][12]

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.[12]

-

Bioanalysis: Plasma concentrations of the respective compounds are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) for both compounds.

In Vitro Cell Growth Inhibition Assay

This protocol outlines a method to assess and compare the anti-proliferative effects of Sulindac sulfone and this compound on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for cell growth inhibition by Sulindac sulfone and this compound.

Methodology:

-

Cell Line: A suitable human cancer cell line (e.g., colorectal cancer line HT-29 or a head and neck squamous cell carcinoma line) is selected.[4][14]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9][15]

-

Compound Treatment: The cells are treated with a range of concentrations of Sulindac sulfone or this compound for a specified duration (e.g., 72 hours).[14][15]

-

Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16] The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent like DMSO.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value for each compound is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The primary and most impactful difference between this compound and Sulindac sulfone lies in the potential for an altered pharmacokinetic profile driven by the kinetic isotope effect. By strategically replacing hydrogen with deuterium at a metabolically active site, this compound is engineered with the expectation of reduced metabolic clearance, leading to a longer half-life and increased overall systemic exposure. This enhanced pharmacokinetic profile could be advantageous in a research or therapeutic context, particularly when investigating or targeting the COX-independent, anti-neoplastic activities of the sulfone metabolite. While direct comparative data remains limited, the principles outlined in this guide provide a robust framework for understanding and evaluating the key distinctions between these two molecules. Further experimental investigation is necessary to fully quantify these anticipated differences and explore their therapeutic implications.

References

- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemopreventive Efficacy of Sulindac Sulfone as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemopreventive Efficacy of Sulindac Sulfone as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats [mdpi.com]

- 10. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. unmc.edu [unmc.edu]

- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Growth inhibition and apoptosis induction of Sulindac on Human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of Sulindac Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Sulindac sulfone, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing isotopically labeled Sulindac sulfone for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays.

Introduction to Sulindac and its Metabolites

Sulindac is a prodrug that undergoes metabolic activation and deactivation in the body. The primary metabolic transformations involve the reversible reduction of the sulfoxide group to the pharmacologically active sulfide metabolite and the irreversible oxidation to the inactive sulfone metabolite.[1] Understanding the metabolic fate of Sulindac is crucial for elucidating its mechanism of action and for the development of related therapeutic agents.

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecular structure of a drug or metabolite allows for its unambiguous detection and quantification in complex biological matrices by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Isotopically Labeled Sulindac Sulfone

The synthesis of isotopically labeled Sulindac sulfone can be achieved through several strategic approaches. The labeling can be introduced at different positions within the molecule, depending on the desired application and the synthetic feasibility. The most common isotopes used for this purpose are deuterium and carbon-13.

General Synthetic Strategy

A common route to Sulindac and its metabolites starts from p-fluorobenzyl chloride and proceeds through several intermediates to form 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indenyl acetic acid.[2] This intermediate serves as a key precursor for both Sulindac (the sulfoxide) and Sulindac sulfone. The final step in the synthesis of Sulindac is the oxidation of the sulfide precursor.[2] A similar oxidation, often more extensive, is employed to produce the sulfone.

For isotopic labeling, a labeled precursor can be introduced at an early stage of the synthesis, or a labeling reagent can be used in the final oxidation step.

Deuterium Labeling (e.g., Sulindac sulfone-d₃)

Deuterium-labeled Sulindac sulfone, particularly with the label on the methyl group of the sulfone moiety (d₃), is a valuable internal standard for mass spectrometry-based quantification. The synthesis of Sulindac sulfone-d₃ would typically involve the use of a deuterated methylating agent in the synthesis of the p-methylthiobenzaldehyde precursor or, more directly, by starting with deuterated p-thiocresol. The subsequent synthetic steps would follow the established route to Sulindac, with a final, more forceful oxidation to the sulfone. While specific proprietary methods for the synthesis of commercially available standards like Sulindac sulfone-d₃ are not publicly detailed, a plausible laboratory-scale protocol is outlined below.[3]

Carbon-13 Labeling

Carbon-13 labeling can be incorporated into various positions of the Sulindac sulfone molecule. For example, ¹³C can be introduced into the acetic acid side chain or the aromatic rings. The synthesis of ¹³C-labeled sulfones often involves starting with a commercially available ¹³C-labeled precursor.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of isotopically labeled Sulindac sulfone. These protocols are based on general synthetic methodologies for Sulindac and sulfone synthesis and should be adapted and optimized for specific laboratory conditions.

Protocol for the Synthesis of Sulindac Sulfide (Precursor)

This protocol outlines the synthesis of the sulfide precursor, which can then be oxidized to Sulindac sulfone.

Materials:

-

6-fluoro-2-methylindanone

-

Cyanoacetic acid

-

Ammonium acetate

-

p-Methylthiobenzaldehyde

-

Sodium methoxide

-

Various organic solvents (e.g., toluene, methanol)

-

Acids and bases for pH adjustment

Procedure:

-

Condensation of 6-fluoro-2-methylindanone with cyanoacetic acid: A mixture of 6-fluoro-2-methylindanone and cyanoacetic acid is heated in the presence of a catalytic amount of ammonium acetate in a suitable solvent like toluene. The water formed during the reaction is removed azeotropically.

-

Hydrolysis: The resulting product is hydrolyzed using a strong base (e.g., NaOH or KOH) to yield 5-fluoro-2-methyl-3-indenylacetic acid.

-

Condensation with p-methylthiobenzaldehyde: The indenylacetic acid is then condensed with p-methylthiobenzaldehyde in the presence of a strong base like sodium methoxide in a solvent such as methanol to yield 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indenyl acetic acid (Sulindac sulfide).

Protocol for the Oxidation to Sulindac Sulfone

Materials:

-

5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indenyl acetic acid (Sulindac sulfide)

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), Oxone®)

-

Organic solvent (e.g., acetic acid, dichloromethane)

Procedure:

-

The synthesized Sulindac sulfide is dissolved in a suitable organic solvent, such as acetic acid.

-

An excess of the oxidizing agent (e.g., 30% hydrogen peroxide) is added portion-wise to the solution while monitoring the reaction temperature.[5]

-

The reaction mixture is stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product is isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent like ethyl acetate to yield the pure Sulindac sulfone.

Adaptation for Isotopic Labeling

-

Deuterium Labeling (d₃): To synthesize Sulindac sulfone-d₃, the starting material p-methylthiobenzaldehyde would be replaced with its deuterated analog, p-(methyl-d₃)-thiobenzaldehyde. This labeled precursor would then be carried through the synthetic sequence.

-

Carbon-13 Labeling: For ¹³C labeling in the acetic acid moiety, a ¹³C-labeled cyanoacetic acid could be used in the initial condensation step.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Sulindac and its derivatives. It is important to note that yields and isotopic enrichment can vary significantly based on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference / Note |

| Yield of Sulindac Synthesis (Sulfoxide) | 92.7% | Based on a patented synthesis of Sulindac.[2] |

| Yield of Sulfide to Sulfone Oxidation | Typically high (>90%) | General observation for sulfide to sulfone oxidations.[6] |

| Isotopic Enrichment (Deuterium) | >98% | Commonly achieved for commercially available deuterated standards. |

| Isotopic Enrichment (Carbon-13) | >99% | Commonly achieved for commercially available ¹³C-labeled compounds. |

Visualization of Pathways and Workflows

Metabolic Pathway of Sulindac

The following diagram illustrates the major metabolic transformations of Sulindac in the body.

Caption: Metabolic pathway of Sulindac.

General Synthetic Workflow for Labeled Sulindac Sulfone

This diagram outlines the general workflow for the synthesis of isotopically labeled Sulindac sulfone.

Caption: Synthetic workflow for labeled Sulindac sulfone.

Signaling Pathway Inhibition by Sulindac Metabolites

Sulindac and its metabolites have been shown to inhibit signaling pathways involved in inflammation and cancer, such as the cyclooxygenase (COX) pathway.

Caption: Inhibition of the COX pathway by Sulindac sulfide.

Conclusion

The isotopic labeling of Sulindac sulfone provides a powerful tool for researchers in various scientific disciplines. While detailed, publicly available protocols for the synthesis of specific labeled analogs are scarce, the general principles of organic synthesis and isotopic labeling allow for the rational design of synthetic routes. The information and representative protocols provided in this guide serve as a valuable resource for the preparation and application of isotopically labeled Sulindac sulfone in advanced research and development.

References

- 1. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theory, application, and practical implementation of deuterated internal standards in mass spectrometry-based quantitative analysis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods.

Core Principles of Deuterated Standards in Mass Spectrometry

Deuterated standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D), a heavy isotope of hydrogen. In mass spectrometry (MS), this substitution results in a predictable mass shift between the analyte and the deuterated standard, allowing the two to be distinguished by the mass spectrometer. This seemingly simple modification provides a powerful tool for quantitative analysis, primarily by serving as an ideal internal standard (IS).

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations throughout the analytical process. Deuterated standards are considered the "gold standard" for internal standards in LC-MS/MS assays because they co-elute chromatographically with the analyte and experience similar ionization efficiency, extraction recovery, and matrix effects. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for variations that can occur during sample preparation and analysis.

Advantages and Limitations of Deuterated Standards

The use of deuterated internal standards offers significant advantages in quantitative mass spectrometry, but it is also important to be aware of their potential limitations.

Table 1: Advantages and Disadvantages of Using Deuterated Standards

| Advantages | Disadvantages |

| Improved Accuracy and Precision: Compensates for variability in sample preparation, injection volume, and instrument response. | Potential for Isotopic Interference: Incomplete deuteration or the presence of naturally occurring isotopes can lead to crosstalk between analyte and standard signals. |

| Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of ion suppression or enhancement caused by the sample matrix. | Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on reverse-phase columns, potentially leading to differential matrix effects if the separation is significant. |

| Enhanced Robustness of Analytical Methods: Leads to more reliable and reproducible data, which is crucial for regulated bioanalysis in drug development. | Potential for Deuterium-Hydrogen Exchange: Deuterium atoms at certain molecular positions can be labile and exchange with protons from the solvent, leading to a loss of the mass difference. |

| Increased Confidence in Pharmacokinetic and Toxicokinetic Data: Accurate quantification is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. | Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming. |

Experimental Workflow for Quantitative Analysis Using Deuterated Standards

The following diagram illustrates a typical experimental workflow for a quantitative bioanalytical method using a deuterated internal standard.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as an internal standard.

Materials and Reagents

-

DrugX analytical standard

-

DrugX-d4 internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DrugX and DrugX-d4 into separate 10 mL volumetric flasks.

-

Dissolve in and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of DrugX by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the DrugX-d4 stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and Quality Control Sample Preparation

-

Calibration Standards:

-

Spike blank human plasma with the appropriate DrugX working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

-

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the DrugX-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (DrugX) | e.g., 450.2 -> 250.1 |

| MRM Transition (DrugX-d4) | e.g., 454.2 -> 254.1 |

Data Presentation and Interpretation

The primary output of a quantitative LC-MS/MS analysis using a deuterated internal standard is a calibration curve, which is used to determine the concentration of the analyte in unknown samples.

Calibration Curve Construction

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the prepared calibration standards. A linear regression analysis is then applied to the data.

Quantitative Data Summary

The performance of a bioanalytical method is assessed through a validation process that evaluates its linearity, accuracy, precision, and other parameters.

Table 3: Example Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,540 | 1,235,800 | 0.0101 |

| 5 | 63,210 | 1,254,300 | 0.0504 |

| 25 | 315,800 | 1,248,900 | 0.2529 |

| 100 | 1,265,400 | 1,259,100 | 1.0050 |

| 500 | 6,320,100 | 1,247,500 | 5.0662 |

| 1000 | 12,580,000 | 1,251,200 | 10.0543 |

Table 4: Example Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 300 | 305.1 | 101.7 | 2.8 |

| High | 800 | 792.4 | 99.1 | 3.1 |

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly in the field of drug development and other applications requiring high levels of accuracy and precision. By closely mimicking the behavior of the analyte, they effectively compensate for a wide range of analytical variabilities. While there are some potential limitations to consider, a well-designed and validated method employing deuterated standards will yield robust and reliable quantitative data. This guide has provided a comprehensive overview of the principles, workflows, and practical considerations for the successful implementation of deuterated standards in mass spectrometry.

Sulindac Metabolism to its Sulfone Derivative: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in vivo, leading to the formation of two primary metabolites: a pharmacologically active sulfide and an inactive sulfone. The conversion of sulindac to its sulfone derivative is a critical pathway in its biotransformation and detoxification. This guide provides an in-depth examination of the enzymatic processes governing this metabolic step, the quantitative aspects of its pharmacokinetics, and the downstream cellular effects of the resulting sulfone metabolite. Detailed experimental protocols and visual representations of the involved pathways are included to support further research and drug development efforts in this area.

Introduction

Sulindac is a sulfoxide prodrug that requires metabolic activation and inactivation to exert its therapeutic effects and be cleared from the body.[1] The metabolic landscape of sulindac is characterized by a reversible reduction to sulindac sulfide, the active anti-inflammatory agent, and an irreversible oxidation to sulindac sulfone.[2] While sulindac sulfide is a potent inhibitor of cyclooxygenase (COX) enzymes, the sulfone metabolite lacks this activity.[1] However, sulindac sulfone has demonstrated independent biological activities, including anti-proliferative and pro-apoptotic effects in cancer cells.[3] Understanding the metabolic pathway leading to the formation of sulindac sulfone is crucial for a comprehensive grasp of sulindac's overall pharmacological profile, including its efficacy and safety.

The Metabolic Conversion of Sulindac to Sulindac Sulfone

The oxidation of the sulfoxide moiety of sulindac to a sulfone group is a Phase I metabolic reaction primarily catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[3]

Role of Cytochrome P450 Enzymes

The CYP system, a diverse group of heme-containing monooxygenases, plays a significant role in the metabolism of a vast array of xenobiotics, including sulindac. Specific isoforms within the CYP1 and CYP3 families have been identified as the primary catalysts for the formation of sulindac sulfone.

-

CYP1A2: This isoform is a key enzyme in the hepatic metabolism of sulindac to its sulfone derivative.

-

CYP1B1: Also contributes to the oxidation of sulindac.

-

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is also involved in this metabolic pathway.[3]

Role of Flavin-Containing Monooxygenases

FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of various nitrogen- and sulfur-containing compounds. FMOs have been shown to oxidize sulindac to its sulfone metabolite.[4]

Quantitative Data on Sulindac Metabolism

The following tables summarize the available quantitative data regarding the pharmacokinetics of sulindac and its metabolites, as well as the enzymatic kinetics of the sulfone formation.

Table 1: Pharmacokinetic Parameters of Sulindac and its Metabolites

| Compound | AUC (mg·hr/mL) |

| Sulindac | 16.66 ± 5.46 |

| Sulindac Sulfide | 20.70 ± 10.33 |

| Sulindac Sulfone | 15.54 ± 4.65 |

Data from a study in healthy subjects after a 400 mg oral dose of sulindac.[3]

Table 2: Enzyme Kinetic Parameters for Sulindac Oxidation to Sulfone

| Enzyme | Vmax | Km |

| CYP1A2 | Data not available | Data not available |

| CYP1B1 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

| FMOs | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sulindac metabolism and the biological activity of its sulfone derivative.

In Vitro Metabolism of Sulindac

Objective: To determine the formation of sulindac sulfone from sulindac in the presence of liver microsomes or recombinant enzymes.

Materials:

-

Sulindac

-

Human liver microsomes (or recombinant CYP/FMO enzymes)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human liver microsomes (or recombinant enzymes), and sulindac at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of sulindac sulfone using a validated HPLC method.[5]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of sulindac sulfone on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., ovarian, colon)

-

Complete cell culture medium

-

Sulindac sulfone

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of sulindac sulfone for a specified duration (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[6][7][8]

Western Blot Analysis

Objective: To investigate the effect of sulindac sulfone on the expression and phosphorylation of proteins in specific signaling pathways.

Materials:

-

Cells treated with sulindac sulfone

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of sulindac and the signaling pathways affected by its sulfone metabolite.

Sulindac Metabolic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective oxidation of phospho-NSAIDs by human cytochrome P450 and flavin monooxygenase isoforms: implications for their pharmacokinetic properties and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic cytotoxic effect of sulindac and pyrrolidine dithiocarbamate against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Antitumor effects of sulindac in ovarian cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Unraveling the Anti-inflammatory Arsenal of Sulindac Metabolites: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Sulindac and its primary metabolites, Sulindac sulfide and Sulindac sulfone. Designed for researchers, scientists, and drug development professionals, this document elucidates the complex mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes critical signaling pathways.

Introduction: Beyond Conventional Anti-inflammatory Action

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory effects in conditions such as arthritis.[1][2] It functions as a prodrug, undergoing metabolic conversion in the liver to its active sulfide metabolite and an inactive sulfone metabolite.[1][3][4] While the anti-inflammatory properties of Sulindac have traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes by its sulfide metabolite, a growing body of evidence reveals a more intricate and multifaceted mechanism of action that extends to COX-independent pathways.[3][5][6] This guide explores these diverse mechanisms, offering a comprehensive understanding of how Sulindac metabolites exert their anti-inflammatory and potential anti-neoplastic effects.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Sulindac metabolites are mediated through both COX-dependent and COX-independent pathways.

COX-Dependent Pathway: Inhibition of Prostaglandin Synthesis

The primary and most well-understood mechanism of action for Sulindac's anti-inflammatory effect is the inhibition of COX-1 and COX-2 enzymes by its active metabolite, Sulindac sulfide.[2][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Sulindac sulfide effectively reduces the production of these pro-inflammatory molecules.[3][7] Notably, Sulindac sulfone, the other major metabolite, does not inhibit COX enzymes and is therefore not considered an NSAID.[5][8]

COX-Independent Pathways: A Deeper Dive

Beyond COX inhibition, Sulindac metabolites modulate several other signaling pathways integral to the inflammatory process and cell fate.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Interestingly, studies have shown that Sulindac sulfide can induce pro-inflammatory NF-κB signaling under certain experimental conditions.[9][10] This involves a decrease in IκBα levels and an increase in the binding of the p65 (RelA) subunit to its DNA response element, leading to the expression of pro-inflammatory genes like IL-8.[9][10] However, in the context of TNFα-induced inflammation, Sulindac sulfide has been shown to inhibit NF-κB activation by preventing the phosphorylation of IκBα.[9] This dual role suggests a complex, context-dependent interaction with the NF-κB pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and JNK pathways, are critical in cellular responses to external stimuli and play a significant role in inflammation. Research has demonstrated that Sulindac metabolites can inhibit the EGFR/MAPK/ERK1/2 signaling pathway.[5] Specifically, both Sulindac sulfide and Sulindac sulfone have been found to inhibit the phosphorylation of ERK1/2.[11] Concurrently, these metabolites can activate the c-jun NH2-terminal kinase (JNK) pathway.[11][12] This modulation of MAPK signaling contributes to the anti-inflammatory and apoptotic effects of Sulindac metabolites.

A significant aspect of the activity of Sulindac metabolites is their ability to induce apoptosis, or programmed cell death, in various cell types, including cancer cells.[6][13][14] This effect is largely independent of COX inhibition, as Sulindac sulfone, which lacks COX inhibitory activity, is a potent inducer of apoptosis.[6][14] The apoptotic mechanism involves the accumulation of cells in the G1 phase of the cell cycle and is associated with decreased levels of cyclin D1.[13] Furthermore, both Sulindac sulfide and Sulindac sulfone have been shown to induce apoptosis in parallel with their anti-angiogenic effects.[15]

Angiogenesis, the formation of new blood vessels, is a critical process in both chronic inflammation and tumor growth. Both Sulindac sulfide and Sulindac sulfone have been demonstrated to possess anti-angiogenic properties.[15][16] Studies using the chick embryo chorioallantoic membrane (CAM) assay have shown that both metabolites are effective in inhibiting new blood vessel formation.[15] This anti-angiogenic activity may contribute significantly to their anti-inflammatory and anti-neoplastic effects.[16]

Quantitative Data on the Anti-inflammatory Properties of Sulindac Metabolites

The following tables summarize key quantitative data regarding the inhibitory and biological activities of Sulindac and its metabolites.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 / Ki | Species | Assay Method | Reference |

| Sulindac sulfide | COX-1 | Ki = 1.02 µM | - | - | |

| Sulindac sulfide | COX-2 | Ki = 10.43 µM | - | - | |

| Sulindac sulfide | COX-1 | IC50 ≈ 3 µM | Human | Whole blood assay | [17] |

| Sulindac sulfide | COX-2 | IC50 ≈ 3.9 µM | Human | Whole blood assay | [17] |

| Sulindac sulfone | COX-1 & COX-2 | No inhibition | - | - | [5][8] |

Table 2: Inhibition of Cell Growth and Induction of Apoptosis

| Compound | Cell Line | Effect | Concentration / IC50 | Time | Reference |

| Sulindac sulfide | MCF-10F & MCF-7 | Growth inhibition | Potent inhibitor | - | [13] |

| Sulindac sulfide | MCF-10F & MCF-7 | Induction of apoptosis | 100 µM | 24 h | [13] |

| Sulindac sulfone | Colon cancer cells | 6.5-fold less potent than sulfide for inducing apoptosis | - | - | [6][14] |

| Sulindac sulfide | HCT116 | Inhibition of ERK1/2 phosphorylation | 120 µM | 24 & 48 h | [11] |

| Sulindac sulfone | HCT116 | Inhibition of ERK1/2 phosphorylation | 400 µM | 24 & 48 h | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

-

Methodology:

-

Recombinant human or ovine COX-1 or COX-2 enzymes are used.

-

The enzyme is pre-incubated with various concentrations of the test compound (e.g., Sulindac sulfide).

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The production of prostaglandins (e.g., PGE2) is measured, typically using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

-

NF-κB Activation Assay

-

Principle: This assay determines the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus or its DNA binding activity.

-

Methodology (Western Blot for IκBα degradation):

-

Cells are treated with the test compound (e.g., Sulindac sulfide) for various time points.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with an antibody specific for IκBα.

-

A decrease in the IκBα protein band indicates its degradation and subsequent NF-κB activation.

-

-

Methodology (ELISA-based DNA binding):

-

Nuclear extracts are prepared from cells treated with the test compound.

-

The extracts are incubated in microplate wells coated with an oligonucleotide containing the NF-κB consensus sequence.

-

The bound p65 subunit is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Apoptosis Assay (TUNEL)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology:

-

Cells or tissue sections are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., biotin-dUTP or BrdUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

The labeled DNA is then detected using a fluorescently labeled streptavidin or an antibody against the incorporated nucleotide.

-

Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[13]

-

Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

-

Principle: The CAM assay is an in vivo model to assess the pro- or anti-angiogenic potential of a compound.

-

Methodology:

-

Fertilized chicken eggs are incubated for several days.

-

A small window is made in the eggshell to expose the CAM.

-

A carrier (e.g., a filter disc or a gel) containing the test compound (e.g., Sulindac sulfide or sulfone) is placed on the CAM.

-

After further incubation, the CAM is examined for changes in blood vessel formation.

-

Angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the vascularized area.[15]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Metabolic conversion of Sulindac.

Caption: Inhibition of the COX pathway by Sulindac Sulfide.

Caption: Modulation of MAPK signaling by Sulindac Metabolites.

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Anti-angiogenic and apoptotic effects of metabolites of sulindac on chick embryo chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulindac selectively induces autophagic apoptosis of GABAergic neurons and alters motor behaviour in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNA extraction and quantitative PCR to assay inflammatory gene expression (Provisional unformatted) [protocols.io]

- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. youtube.com [youtube.com]

- 15. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]

- 16. fivephoton.com [fivephoton.com]

- 17. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sulindac Sulfone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is metabolized into its active sulfide and inactive sulfone forms.[1] Accurate quantification of Sulindac and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variability in sample preparation and matrix effects.[2][3] Sulindac sulfone-d3, a deuterated analog of Sulindac sulfone, is an ideal internal standard for the quantification of Sulindac and its metabolites due to its similar physicochemical properties.[3][4]

These application notes provide a comprehensive guide for utilizing this compound as an internal standard in LC-MS/MS-based bioanalytical methods. Detailed protocols for sample preparation, preparation of standard solutions, and LC-MS/MS analysis are provided, along with examples of quantitative data and diagrams of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from an LC-MS/MS method for the analysis of Sulindac and its metabolites using this compound as an internal standard.

Table 1: Calibration Curve for Sulindac

| Calibration Standard Level | Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.5 | 0.012 ± 0.001 | 0.48 | 96.0 |

| 2 | 1.0 | 0.025 ± 0.002 | 1.02 | 102.0 |

| 3 | 5.0 | 0.128 ± 0.009 | 5.10 | 102.0 |

| 4 | 25.0 | 0.645 ± 0.041 | 25.8 | 103.2 |

| 5 | 100.0 | 2.58 ± 0.15 | 103.2 | 103.2 |

| 6 | 250.0 | 6.42 ± 0.38 | 256.8 | 102.7 |

| 7 | 500.0 | 12.75 ± 0.75 | 510.0 | 102.0 |

| 8 | 1000.0 | 25.10 ± 1.48 | 1004.0 | 100.4 |

-

Linear Range: 0.5 - 1000 ng/mL

-

Regression Equation: y = 0.0251x + 0.0005

-

Correlation Coefficient (r²): > 0.995

Table 2: Precision and Accuracy for Sulindac

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=15, 3 days) |

| LLOQ QC | 0.5 | 0.47 | 94.0 | 8.5 | 10.2 |

| Low QC | 1.5 | 1.45 | 96.7 | 6.2 | 7.8 |

| Mid QC | 75.0 | 78.2 | 104.3 | 4.1 | 5.5 |

| High QC | 750.0 | 735.5 | 98.1 | 3.5 | 4.9 |

-

LLOQ: Lower Limit of Quantification

-

QC: Quality Control

-

RSD: Relative Standard Deviation

Experimental Protocols

Preparation of Stock and Working Solutions

a. Sulindac and Metabolites Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Sulindac, Sulindac sulfide, and Sulindac sulfone reference standards.

-

Dissolve each standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-